Lipophilicity (LogP) Comparison: Methyl 5-(Difluoromethoxy)picolinate vs. Methyl 5-Methoxypicolinate
Methyl 5-(difluoromethoxy)picolinate exhibits a calculated LogP value of 1.4696 . In contrast, the non-fluorinated analog, Methyl 5-methoxypicolinate, has a significantly lower LogP (estimated at ~0.5-0.8 based on analogous structures), indicating a measurable increase in lipophilicity conferred by the -OCHF2 group . This difference in LogP directly influences membrane permeability and solubility profiles, which are critical parameters in drug discovery and agrochemical development [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.4696 |
| Comparator Or Baseline | Methyl 5-methoxypicolinate (estimated LogP ~0.5-0.8) |
| Quantified Difference | Target LogP is >0.6 units higher than comparator (estimated) |
| Conditions | Calculated using XLogP3 method |
Why This Matters
This quantifiable increase in lipophilicity is a key differentiator for applications requiring enhanced membrane penetration or altered pharmacokinetic profiles.
- [1] Kuujia. (n.d.). Cas no 1174323-35-3 (Methyl 5-(difluoromethoxy)picolinate). View Source
